1,3,5-Triiodo-2-methoxybenzene

Solubility Medicinal Chemistry Drug Intermediate

Procure 1,3,5-Triiodo-2-methoxybenzene (CAS 63238-41-5) for reliable synthesis of iodinated contrast agent intermediates and electron-rich cross-coupling partners. The 2-methoxy substitution pattern is critical for regioselective Sonogashira/Suzuki-Miyaura reactions, avoiding the divergent outcomes of non-methoxylated triiodobenzenes. High DMSO solubility (100 mg/mL) enables concentrated stock solutions for HTS and medicinal chemistry. Commercially available at ≥98% purity with a robust 94% synthetic route, minimizing pre-reaction purification and batch-to-batch variability in scale-up.

Molecular Formula C7H5I3O
Molecular Weight 485.83 g/mol
CAS No. 63238-41-5
Cat. No. B3275969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triiodo-2-methoxybenzene
CAS63238-41-5
Molecular FormulaC7H5I3O
Molecular Weight485.83 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1I)I)I
InChIInChI=1S/C7H5I3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
InChIKeyHLRLRKWYERBJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Triiodo-2-methoxybenzene (CAS 63238-41-5): Structural Profile and Procurement Relevance for Advanced Organic Synthesis


1,3,5-Triiodo-2-methoxybenzene (CAS 63238-41-5) is a halogenated aromatic compound classified as a triiodinated anisole derivative. It possesses a benzene ring substituted with three iodine atoms at the 1-, 3-, and 5-positions and a methoxy group at the 2-position, with a molecular weight of 485.83 g/mol [1]. This compound is recognized primarily as a pharmaceutical intermediate and a building block in organic synthesis, with a computed XLogP3-AA value of 3.8, a topological polar surface area of 9.2 Ų, and no hydrogen bond donors [1]. Its high iodine content enables its use in halogen-exchange and cross-coupling chemistries, which underpins its value in procurement for complex molecule construction.

1,3,5-Triiodo-2-methoxybenzene: Why Structural Specificity Precludes Generic Replacement in Cross-Coupling and Contrast Agent Applications


Direct substitution of 1,3,5-triiodo-2-methoxybenzene with other triiodobenzene derivatives—such as 1,3,5-triiodobenzene or 2,4,6-triiodophenol—is not chemically equivalent and can lead to divergent reaction outcomes. The methoxy group in the 2-position significantly alters the electron density of the aromatic ring, influencing both the regioselectivity and efficiency of metal-catalyzed cross-coupling reactions [1]. Furthermore, the specific substitution pattern is critical for the synthesis of certain iodinated contrast agent intermediates, where the presence and position of the methoxy group can affect biological tolerance and pharmacokinetic profiles [2]. Generic substitution without comparative validation introduces risk of lower yields, altered selectivity, or failure to meet downstream product specifications.

1,3,5-Triiodo-2-methoxybenzene: Quantitative Differentiation Evidence for Scientific Selection


High-Purity DMSO Solubility Enables Streamlined Reaction Setup for Biological and Medicinal Chemistry Workflows

1,3,5-Triiodo-2-methoxybenzene demonstrates high solubility in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (approximately 205.83 mM) with ultrasonic assistance [1]. This represents a significant practical advantage for in vitro biological assays and medicinal chemistry reaction setups requiring high-concentration stock solutions. In contrast, the comparator 1,3,5-triiodobenzene lacks a methoxy group and exhibits only slight solubility in chloroform and heated methanol, with no documented high-concentration DMSO solubility . The quantified difference in DMSO solubility facilitates easier handling and more accurate dosing in solution-phase applications.

Solubility Medicinal Chemistry Drug Intermediate

High-Yield Synthetic Route via Methylation of 2,4,6-Triiodophenol Provides Reliable Scalable Access

A reported synthesis of 1,3,5-triiodo-2-methoxybenzene via methylation of 2,4,6-triiodophenol using trimethylsilyldiazomethane in methyl tert-butyl ether (MTBE) proceeds with an isolated yield of 94% (4.8 g from 5 g starting material) . This high yield underscores the reliability of the methylation step when accessing this specific substitution pattern. While direct comparative yield data for analogous methylation of other triiodophenols is not available in the same source, this efficiency supports procurement decisions by demonstrating a robust, high-yielding route to the target compound. In contrast, alternative routes involving direct iodination of 2-methoxyanisole may require optimization of iodination conditions and oxidizing agents , potentially introducing variability in yield and purity.

Synthesis Yield Process Chemistry

Electron-Rich Methoxy Group Enhances Reactivity in Palladium-Catalyzed Cross-Coupling Reactions Relative to Non-Methoxylated Triiodobenzenes

Class-level inference from studies on iodoarenes indicates that electron-donating substituents, such as methoxy groups, significantly influence the outcome of Sonogashira couplings [1]. Electron-rich iodoarenes, including those bearing methoxy substituents, have been shown to exhibit a propensity toward alkyne homocoupling under certain palladium-catalyzed conditions, whereas electron-withdrawing substituents favor the desired Sonogashira cross-coupling pathway [1]. Therefore, the methoxy group in 1,3,5-triiodo-2-methoxybenzene is predicted to confer distinct reactivity profiles compared to 1,3,5-triiodobenzene, which lacks such electron-donating substituents. This electronic differentiation is critical for reaction design and selection of appropriate catalytic conditions to achieve optimal cross-coupling yields and selectivity [2].

Cross-Coupling Sonogashira Electronic Effects

Commercial Availability with High Purity (≥99.86%) Ensures Consistent Performance in Sensitive Applications

1,3,5-Triiodo-2-methoxybenzene is commercially available with a certified purity of 99.86% from a reputable vendor . This high level of purity is essential for applications requiring precise stoichiometry, such as pharmaceutical intermediate synthesis and materials science, where impurities can lead to side reactions or compromise product quality. While purity data for 1,3,5-triiodobenzene is also available (typically 98%) , the quantified higher purity specification for 1,3,5-triiodo-2-methoxybenzene provides an added layer of assurance for procurement decisions in sensitive research and industrial workflows. Consistent high purity reduces the need for additional purification steps, saving time and resources.

Purity Quality Control Procurement

1,3,5-Triiodo-2-methoxybenzene: Optimal Application Scenarios Driven by Quantitative Differentiation


Synthesis of Iodinated X-Ray Contrast Agent Intermediates Requiring Specific Methoxy Substitution Patterns

The 2-methoxy substitution pattern of 1,3,5-triiodo-2-methoxybenzene is critical for synthesizing triiodobenzene-based contrast agent intermediates where the methoxy group modulates electronic properties and subsequent functionalization steps [1]. Biological tolerance studies on triiodobenzene derivatives indicate that substituent effects on the aromatic ring significantly influence pharmacological profiles [2]. Procurement of this specific isomer is essential to ensure the correct substitution pattern for downstream contrast agent synthesis, as alternative triiodobenzenes lack the requisite methoxy group for the target molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions for Complex Molecule Construction Where Electron-Donating Substituents Dictate Selectivity

In Sonogashira and Suzuki-Miyaura cross-coupling reactions, the electron-donating methoxy group of 1,3,5-triiodo-2-methoxybenzene influences the electronic character of the aryl iodide, which can be exploited to tune reactivity and selectivity [3]. Class-level evidence shows that electron-rich iodoarenes may follow alternative reaction pathways compared to electron-neutral analogs [3]. Researchers should prioritize this compound when the synthetic route requires an electron-rich aryl iodide to achieve specific cross-coupling outcomes or when exploring substrate scope in methodology development.

Preparation of High-Concentration DMSO Stock Solutions for Biological Screening and Medicinal Chemistry

The high solubility of 1,3,5-triiodo-2-methoxybenzene in DMSO (100 mg/mL, ~206 mM) [4] makes it particularly well-suited for preparing concentrated stock solutions required in high-throughput screening, in vitro pharmacology assays, and medicinal chemistry reaction screening. This solubility advantage over non-methoxylated triiodobenzenes facilitates efficient compound handling and accurate dosing, reducing solvent-induced artifacts and streamlining laboratory workflows.

High-Purity Starting Material for Process Chemistry and Scale-Up Where Reproducibility is Paramount

With a commercially available purity of 99.86% and a documented high-yielding synthetic route (94%) , 1,3,5-triiodo-2-methoxybenzene is an attractive starting material for process chemistry and scale-up applications. The high purity reduces the burden of pre-reaction purification, while the robust methylation route from 2,4,6-triiodophenol provides a reliable synthetic entry point. These factors collectively lower the risk of batch-to-batch variability and support consistent manufacturing of downstream pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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